molecular formula C3H6O3 B583804 D-[2-2H]Glyceraldehyde CAS No. 478529-64-5

D-[2-2H]Glyceraldehyde

Cat. No. B583804
CAS RN: 478529-64-5
M. Wt: 91.084
InChI Key: MNQZXJOMYWMBOU-YJTYNXSBSA-N
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Description

Physical And Chemical Properties Analysis

  • Commercial Form : Interestingly, the article of commerce provides D-glyceraldehyde as a viscous syrup despite its crystalline form .

Scientific Research Applications

  • Synthesis of Medicines and Nature Products : D-(R)-Glyceraldehyde acetonide, closely related to D-[2-2H]Glyceraldehyde, is significant in synthesizing medicines and natural products. A method with high yield, cost-effectiveness, and eco-friendliness was used to prepare this compound, highlighting its utility in pharmaceuticals and natural product synthesis (Yang De-yu, 2006).

  • Molecular Structure Studies : Research on the structure of DL and D-glyceraldehyde using spectroscopy methods revealed insights into their molecular forms, important for understanding their behavior in various chemical contexts (F. García-Jiménez et al., 2005).

  • Metabolic Pathway Analysis : A quantitative model of D-glyceraldehyde's metabolic pathways was developed, predicting the relative contributions of different pathways under varying conditions. This research is crucial for understanding how D-glyceraldehyde functions in liver metabolism (M. A. Sillero et al., 1969).

  • Implications for Beta Cell Function and Diabetes : D-Glyceraldehyde can impact beta cell function and insulin secretion, suggesting its role in diabetes research and potential pathways for glucose toxicity in beta cells (Hiroki Takahashi et al., 2004).

  • Enzymatic Reactions and Kinetics : Studies on 2-keto-3-deoxy-6-phosphogluconate aldolase reactions with D-Glyceraldehyde have implications for understanding enzyme kinetics and potential pharmaceutical applications (I. Cotterill et al., 1998).

  • Synthesis of Glyceraldehyde 3-Phosphates : Improved methodologies for synthesizing glyceraldehyde 3-phosphates, crucial in metabolic pathways, highlight the chemical significance of D-glyceraldehyde derivatives in biochemistry (Dominik Gauss et al., 2014).

Safety and Hazards

D-[2-2H]Glyceraldehyde is not considered hazardous according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals. Safety data sheets consistently describe it as non-hazardous .

properties

IUPAC Name

(2R)-2-deuterio-2,3-dihydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-YJTYNXSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CO)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[2-2H]Glyceraldehyde

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